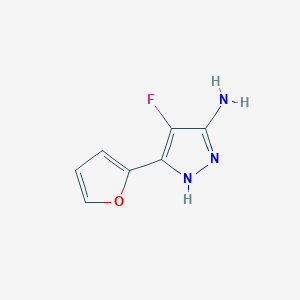

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine

概要

説明

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom and a furan ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, where a furan boronic acid is coupled with a halogenated pyrazole.

Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure the compound’s purity.

化学反応の分析

Types of Reactions

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

4-Fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine has been investigated for its potential therapeutic properties. It serves as a precursor or building block in the synthesis of various bioactive compounds, including:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, studies have shown that compounds derived from pyrazole frameworks can inhibit tumor growth by targeting specific enzymes involved in cancer progression .

- Antimicrobial Activity: The compound has also demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the furan group enhances its interaction with biological targets, potentially leading to increased efficacy against resistant strains .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand for metal ions. Its ability to form stable complexes with transition metals is valuable in catalysis and materials science. The fluorine atom increases the electron-withdrawing character of the molecule, enhancing its coordination properties .

Agricultural Chemistry

This compound is being studied for its applications in agrochemicals. Its derivatives are explored for herbicidal and fungicidal activities, which could lead to the development of new crop protection agents. The unique structure allows for selective targeting of pests while minimizing environmental impact .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results showed a significant reduction in cell viability in breast cancer cell lines when treated with synthesized derivatives, indicating potential for further development into therapeutic agents.

Case Study 2: Coordination Complexes

Research conducted on the coordination chemistry of this compound revealed that it forms stable complexes with palladium and platinum. These complexes exhibited catalytic activity in cross-coupling reactions, demonstrating the compound's utility in organic synthesis.

作用機序

The mechanism of action of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.

類似化合物との比較

Similar Compounds

4-fluoro-3-(trifluoromethyl)phenylamine: Similar in structure but with a trifluoromethyl group instead of a furan ring.

3-(furan-2-yl)-1H-pyrazol-5-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Uniqueness

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both a fluorine atom and a furan ring, which can confer distinct electronic properties and reactivity patterns. This combination can enhance its potential as a versatile building block in various chemical and biological applications.

生物活性

4-Fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the significant biological activities associated with this compound, focusing on its potential applications in anti-tumor, anti-inflammatory, and antimicrobial therapies.

Chemical Structure and Properties

The compound features a pyrazole ring with a fluorine substituent and a furan moiety. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, while the furan ring contributes to its unique electronic properties, potentially affecting its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom can enhance metabolic stability and binding affinity, while the furan ring may facilitate π-π interactions with aromatic residues in target proteins.

1. Anti-tumor Activity

Research indicates that compounds similar to this compound exhibit significant anti-tumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. A study demonstrated that certain pyrazole derivatives achieved IC50 values as low as 0.15 µM against B-Raf V600E, indicating potent anti-cancer activity .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models of inflammation. This suggests that this compound could serve as a scaffold for developing new anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against a range of pathogens, including bacteria and fungi. For example, certain pyrazole carboxamide derivatives exhibited moderate to excellent antifungal activity against several phytopathogenic fungi .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to SAR for compounds similar to this compound:

| Substituent | Biological Activity | Observations |

|---|---|---|

| Fluorine (4-position) | Enhanced binding affinity | Increases metabolic stability |

| Furan Ring | Contributes to π-π stacking | Improves interaction with aromatic residues |

| Alkyl/aryl groups | Variable activity | Influences potency against specific targets |

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in treating various diseases:

- EED Inhibition : A study reported that a modified pyrazole derivative showed potent inhibition against EED with an IC50 value of 18 nM, demonstrating its potential in cancer therapy .

- Thrombin Inhibition : Another research effort focused on synthesizing thrombin inhibitors based on pyrazole scaffolds, achieving IC50 values as low as 16 nM for selected compounds .

特性

IUPAC Name |

4-fluoro-5-(furan-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTWQTUOCBBACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。